N-(1,3-thiazol-4-ylmethyl)prop-2-enamide
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Description
“N-(1,3-thiazol-4-ylmethyl)prop-2-enamide” is a chemical compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . It’s part of the azole heterocycles that include imidazoles and oxazoles .
Molecular Structure Analysis
The molecular structure of “this compound” includes a thiazole ring, which is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Heterocyclic Synthesis Applications
- Synthesis of Heterocyclic Assemblies : A study demonstrated that 2-(1,3-thiazolidin-2-ylidene)acetamides, which share structural similarities with N-(1,3-thiazol-4-ylmethyl)prop-2-enamide, can be utilized in cyclocondensation reactions with oxalyl chloride to form new heterocyclic assemblies, such as 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones, with yields ranging from 50–88% (Obydennov et al., 2017).
- Development of Boron-containing Linchpins : Research has explored the use of α-boryl enamine and enamide linchpins in synthesizing nitrogen heterocycles, demonstrating a methodology that allows for the creation of borylated thiazoles through regioselective annulation processes (St Denis et al., 2014).
Biological Activity Exploration
- Investigation of Cytotoxicity and Psychotropic Activities : New N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were synthesized and evaluated for their psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro activities. These compounds displayed notable sedative action, high anti-inflammatory activity, selective cytotoxic effects, NO-induction ability concerning tumor cell lines, and some demonstrated antimicrobial action (Zablotskaya et al., 2013).
Methodological Advances
- Enamine and Enamide in Synthesis : Enamines and enamides have been identified as crucial intermediates for constructing a variety of nitrogen heterocycles. For instance, α-boryl enamines facilitate access to α-halo aldehydes, which can undergo further transformation into valuable chemical structures, highlighting the versatility of enamides in organic synthesis (Denis et al., 2014).
Properties
IUPAC Name |
N-(1,3-thiazol-4-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c1-2-7(10)8-3-6-4-11-5-9-6/h2,4-5H,1,3H2,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJLBXDKXWJIFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CSC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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